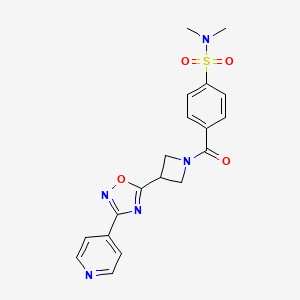![molecular formula C18H17N3O3 B2688362 N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 896013-82-4](/img/structure/B2688362.png)
N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidine derivative. Pyrimidine is a basic structure in nucleotides and nucleic acids, playing a vital role in various biological procedures . The compound also contains a methoxy group and a carboxamide group, which could contribute to its properties and biological activity.
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a methoxy group (-OCH3), a methyl group (-CH3), and a carboxamide group (-CONH2). These groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds. The carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group could affect its solubility .Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Pathways and Structural Analysis
The compound has been part of studies aiming to synthesize and characterize novel heterocyclic compounds. For example, research by Hassan et al. (2014) explored the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, investigating their structural properties through elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014). Similarly, studies on the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, as reported by Abu‐Hashem et al. (2020), contribute to understanding the structural diversity and potential of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic and Antifungal Activities
In Vitro Cytotoxic Activity
The cytotoxic potential of pyridopyrimidine derivatives against various cancer cell lines has been a subject of interest. Hassan et al. (2015) evaluated the in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines, offering insights into their potential therapeutic applications (Hassan, Hafez, Osman, & Ali, 2015).
Antifungal Properties
The antifungal activity of pyridopyrimidine derivatives has also been explored, as in the study by Hanafy (2011), which synthesized new pyrido[2,3-d]pyrimidine derivatives and evaluated their antifungal effectiveness (Hanafy, 2011).
Analgesic and Anti-inflammatory Applications
Analgesic and Anti-inflammatory Effects
Research into the analgesic and anti-inflammatory properties of related compounds, like the study by Ukrainets et al. (2015) on the methylation of the pyridine moiety in N-(benzyl)-pyrido[1,2-a]pyrimidine derivatives, highlights the potential for developing new therapeutic agents with improved biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-4-6-15(24-3)14(8-11)20-17(22)13-9-19-16-7-5-12(2)10-21(16)18(13)23/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRSNPROHNJABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2688280.png)

![(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2688286.png)
![N-(3,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2688287.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid](/img/structure/B2688288.png)

![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2688291.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2688292.png)


![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride](/img/structure/B2688299.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2688300.png)
![1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2688301.png)
